molecular formula C16H11ClO3 B14900334 (E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B14900334
M. Wt: 286.71 g/mol
InChI Key: JCVUPKUJXLTFPS-RMKNXTFCSA-N
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Description

(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that features a conjugated system with a chlorophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the following steps:

    Aldol Condensation: The initial step involves an aldol condensation between 3-chlorobenzaldehyde and acetophenone to form (E)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one.

    Hydrolysis: The resulting product is then subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale aldol condensation reactions followed by purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
  • **(E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid

Uniqueness

(E)-4-(3-(3-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness can make it a valuable compound in the development of selective inhibitors or materials with tailored properties.

Properties

Molecular Formula

C16H11ClO3

Molecular Weight

286.71 g/mol

IUPAC Name

4-[(E)-3-(3-chlorophenyl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C16H11ClO3/c17-14-3-1-2-13(10-14)15(18)9-6-11-4-7-12(8-5-11)16(19)20/h1-10H,(H,19,20)/b9-6+

InChI Key

JCVUPKUJXLTFPS-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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